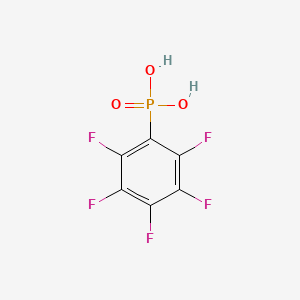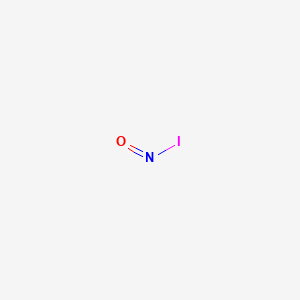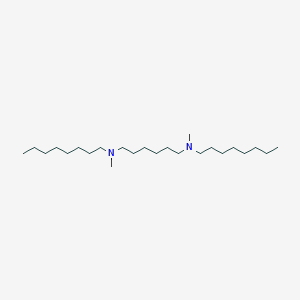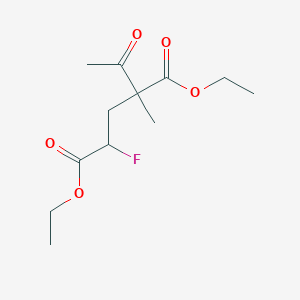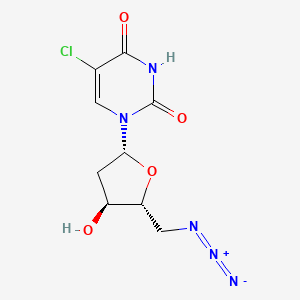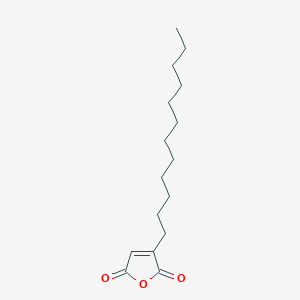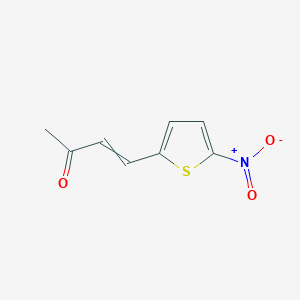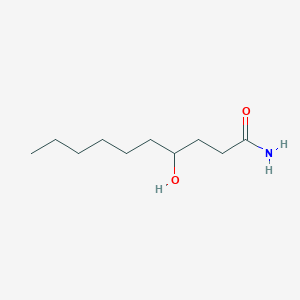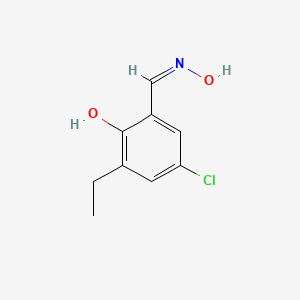
5-Chloro-3-ethyl-2-hydroxybenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-ethyl-2-hydroxybenzaldehyde oxime: is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom This compound is derived from 5-chloro-3-ethyl-2-hydroxybenzaldehyde, where the aldehyde group is converted to an oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-ethyl-2-hydroxybenzaldehyde oxime typically involves the reaction of 5-chloro-3-ethyl-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The reaction proceeds as follows:
5-Chloro-3-ethyl-2-hydroxybenzaldehyde+NH2OH⋅HCl→5-Chloro-3-ethyl-2-hydroxybenzaldehyde oxime+H2O+NaCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The chloro group in the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-3-ethyl-2-hydroxybenzaldehyde oxime is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and biochemical pathways. Its derivatives may have potential as bioactive molecules.
Medicine: Oxime derivatives are known for their medicinal properties, including their use as antidotes for organophosphate poisoning. This compound may serve as a precursor for the synthesis of pharmacologically active oxime derivatives.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. It may also be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-3-ethyl-2-hydroxybenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound may act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
- 5-Chloro-2-hydroxybenzaldehyde oxime
- 3-Ethyl-2-hydroxybenzaldehyde oxime
- 5-Chloro-3-methyl-2-hydroxybenzaldehyde oxime
Comparison:
- 5-Chloro-3-ethyl-2-hydroxybenzaldehyde oxime is unique due to the presence of both chloro and ethyl groups, which can influence its reactivity and properties.
- 5-Chloro-2-hydroxybenzaldehyde oxime lacks the ethyl group, which may result in different chemical behavior.
- 3-Ethyl-2-hydroxybenzaldehyde oxime lacks the chloro group, which can affect its reactivity towards nucleophiles.
- 5-Chloro-3-methyl-2-hydroxybenzaldehyde oxime has a methyl group instead of an ethyl group, which can lead to variations in steric and electronic effects.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
56911-70-7 |
|---|---|
Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
4-chloro-2-ethyl-6-[(Z)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C9H10ClNO2/c1-2-6-3-8(10)4-7(5-11-13)9(6)12/h3-5,12-13H,2H2,1H3/b11-5- |
InChI Key |
MJXMNZFQFUCVOH-WZUFQYTHSA-N |
Isomeric SMILES |
CCC1=C(C(=CC(=C1)Cl)/C=N\O)O |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Cl)C=NO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


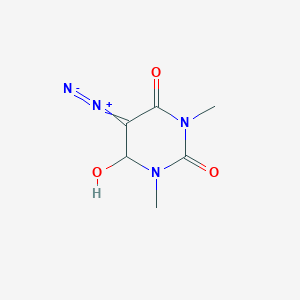
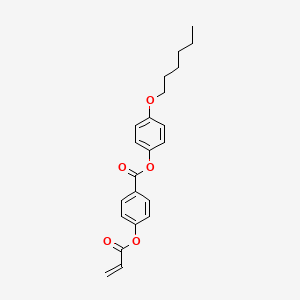
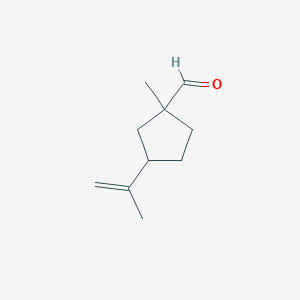
![4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14621030.png)
